2-Ethenyl-N,N,N-trimethylanilinium
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Overview
Description
2-Ethenyl-N,N,N-trimethylanilinium is a chemical compound known for its dual reactivity through both the aryl group and the N-methyl groups. This compound has found wide-ranging applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
The synthesis of 2-Ethenyl-N,N,N-trimethylanilinium typically involves the reaction of aniline derivatives with methylating agents under specific conditions. Industrial production methods often utilize phase-transfer catalysis and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
2-Ethenyl-N,N,N-trimethylanilinium undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, commonly using reagents like halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce amines .
Scientific Research Applications
2-Ethenyl-N,N,N-trimethylanilinium has numerous scientific research applications:
Mechanism of Action
The mechanism of action of 2-Ethenyl-N,N,N-trimethylanilinium involves its dual reactivity through the aryl group and the N-methyl groups. This dual reactivity allows the compound to participate in various chemical reactions, such as methylation and arylation. The molecular targets and pathways involved include the formation of methyl iodide and the parent aniline through a closed-shell SN2-centered degradative pathway .
Comparison with Similar Compounds
2-Ethenyl-N,N,N-trimethylanilinium is unique due to its dual reactivity and wide range of applications. Similar compounds include other trialkylammonium salts, such as N,N,N-trimethylanilinium, which also display dual reactivity but may differ in their specific applications and reactivity profiles .
Properties
CAS No. |
110656-75-2 |
---|---|
Molecular Formula |
C11H16N+ |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
(2-ethenylphenyl)-trimethylazanium |
InChI |
InChI=1S/C11H16N/c1-5-10-8-6-7-9-11(10)12(2,3)4/h5-9H,1H2,2-4H3/q+1 |
InChI Key |
GCIFKRCWHWDETA-UHFFFAOYSA-N |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1C=C |
Origin of Product |
United States |
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